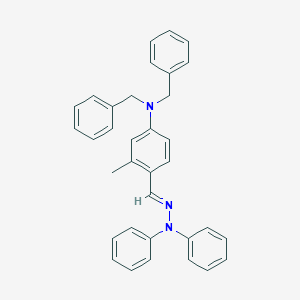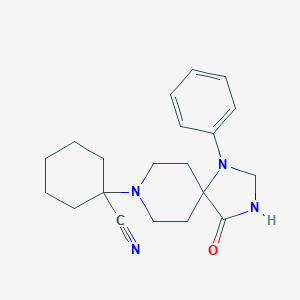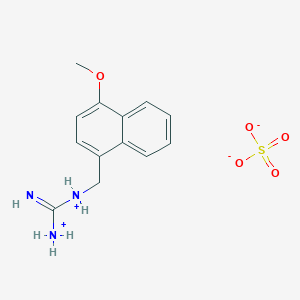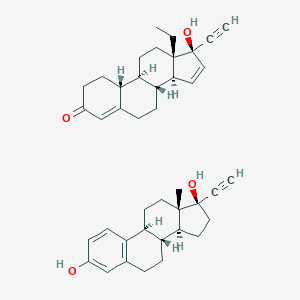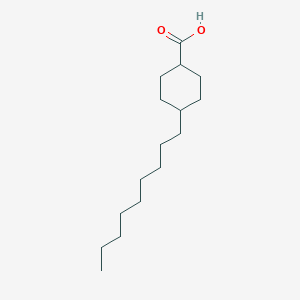
Cyclohexanecarboxylic acid, 4-nonyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, 4-nonyl- (CHC) is a type of fatty acid that has been extensively studied for its potential therapeutic applications. CHC is a member of the nonanoic acid family and is commonly found in various biological systems.
Wirkmechanismus
The mechanism of action of Cyclohexanecarboxylic acid, 4-nonyl- is not fully understood. However, studies have shown that Cyclohexanecarboxylic acid, 4-nonyl- inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory pathway. Cyclohexanecarboxylic acid, 4-nonyl- has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
Cyclohexanecarboxylic acid, 4-nonyl- has been found to have various biochemical and physiological effects. Studies have shown that Cyclohexanecarboxylic acid, 4-nonyl- can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Cyclohexanecarboxylic acid, 4-nonyl- has also been found to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, Cyclohexanecarboxylic acid, 4-nonyl- has been found to reduce the production of reactive oxygen species (ROS), which are known to contribute to various diseases, including cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Cyclohexanecarboxylic acid, 4-nonyl- in lab experiments is its low toxicity. Cyclohexanecarboxylic acid, 4-nonyl- has been found to have low toxicity in various cell lines and animal models. In addition, Cyclohexanecarboxylic acid, 4-nonyl- is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using Cyclohexanecarboxylic acid, 4-nonyl- in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of Cyclohexanecarboxylic acid, 4-nonyl-. One of the future directions is to investigate the potential use of Cyclohexanecarboxylic acid, 4-nonyl- in the treatment of viral infections, such as hepatitis C. Another future direction is to investigate the potential use of Cyclohexanecarboxylic acid, 4-nonyl- in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. In addition, further studies are needed to elucidate the mechanism of action of Cyclohexanecarboxylic acid, 4-nonyl- and its potential side effects.
Conclusion:
In conclusion, Cyclohexanecarboxylic acid, 4-nonyl- is a type of fatty acid that has been extensively studied for its potential therapeutic applications. Cyclohexanecarboxylic acid, 4-nonyl- has anti-inflammatory, anti-tumor, and anti-viral properties and has been found to inhibit the growth of various cancer cells and the replication of the hepatitis C virus. Cyclohexanecarboxylic acid, 4-nonyl- has low toxicity and is relatively easy to synthesize, making it a promising candidate for further study. However, further studies are needed to elucidate the mechanism of action of Cyclohexanecarboxylic acid, 4-nonyl- and its potential side effects.
Synthesemethoden
Cyclohexanecarboxylic acid, 4-nonyl- can be synthesized through various methods, including the oxidation of nonanoic acid, the reduction of 4-nitrobenzyl cyclohexanecarboxylate, and the hydrolysis of 4-nonyl cyclohexanecarboxylic anhydride. Among these methods, the hydrolysis of 4-nonyl cyclohexanecarboxylic anhydride is the most commonly used method to synthesize Cyclohexanecarboxylic acid, 4-nonyl-.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic acid, 4-nonyl- has been extensively studied for its potential therapeutic applications. Studies have shown that Cyclohexanecarboxylic acid, 4-nonyl- has anti-inflammatory, anti-tumor, and anti-viral properties. Cyclohexanecarboxylic acid, 4-nonyl- has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and colon cancer. Cyclohexanecarboxylic acid, 4-nonyl- has also been found to inhibit the replication of the hepatitis C virus.
Eigenschaften
CAS-Nummer |
101564-26-5 |
|---|---|
Produktname |
Cyclohexanecarboxylic acid, 4-nonyl- |
Molekularformel |
C16H30O2 |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
4-nonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h14-15H,2-13H2,1H3,(H,17,18) |
InChI-Schlüssel |
ZSIQDVRFEYRRQX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1CCC(CC1)C(=O)O |
Kanonische SMILES |
CCCCCCCCCC1CCC(CC1)C(=O)O |
Andere CAS-Nummern |
101564-26-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





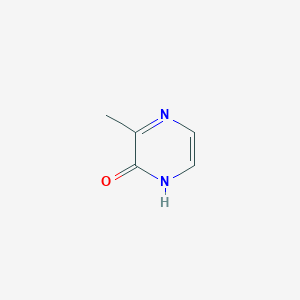
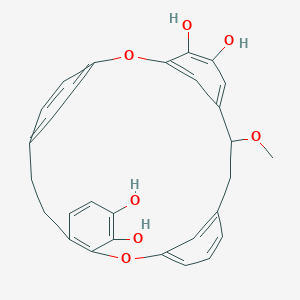
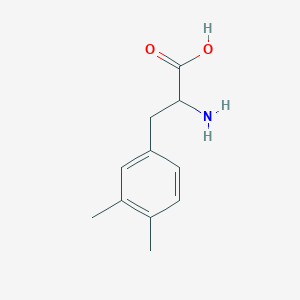
![4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol](/img/structure/B25092.png)
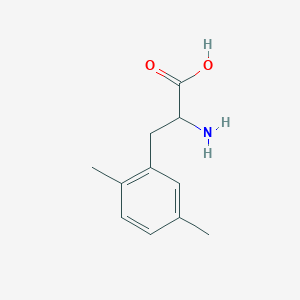
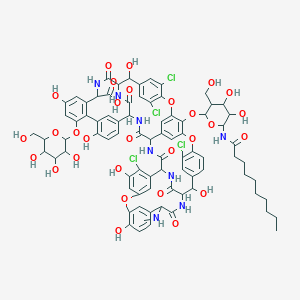
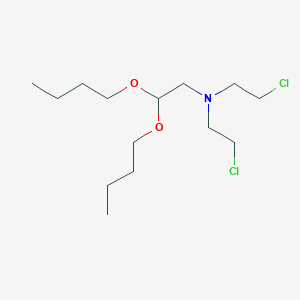
![7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-](/img/structure/B25101.png)
